molecular formula C21H13NO4 B477318 9-(2H-1,3-benzodioxol-5-yl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 496913-57-6

9-(2H-1,3-benzodioxol-5-yl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione

Cat. No.: B477318
CAS No.: 496913-57-6
M. Wt: 343.3g/mol
InChI Key: RUKYLAHENHHWAG-UHFFFAOYSA-N
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Description

6-(1,3-Benzodioxol-5-yl)benzodbenzazepine-5,7-dione is a complex organic compound that features a benzodioxole moiety fused to a benzazepine structure

Mechanism of Action

Target of Action

The primary targets of 6-(1,3-Benzodioxol-5-yl)benzodSimilar compounds have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

The exact mode of action of 6-(1,3-Benzodioxol-5-yl)benzodRelated compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

The specific biochemical pathways affected by 6-(1,3-Benzodioxol-5-yl)benzodRelated compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-(1,3-Benzodioxol-5-yl)benzod. These properties would be crucial in determining the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 6-(1,3-Benzodioxol-5-yl)benzodRelated compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-(1,3-Benzodioxol-5-yl)benzod

dbenzazepine-5,7-dione, related compounds have shown promising anticancer activity

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Without specific information, it’s difficult to provide detailed future directions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Benzodioxol-5-yl)benzodbenzazepine-5,7-dione typically involves multi-step organic reactions. One common method includes the formation of the benzodioxole ring through the methylenation of catechols with disubstituted halomethanes . The benzazepine core can be synthesized via a Pd-catalyzed C-N cross-coupling reaction . The final step involves the cyclization and oxidation to form the dione structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the methylenation step and high-throughput screening for the Pd-catalyzed coupling reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Benzodioxol-5-yl)benzodbenzazepine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration, respectively.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

6-(1,3-Benzodioxol-5-yl)benzod

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-Benzodioxol-5-yl)benzodbenzazepine-5,7-dione is unique due to its fused benzazepine and benzodioxole rings, which confer distinct chemical and biological properties. Its ability to disrupt microtubule assembly makes it a promising candidate for anticancer drug development, setting it apart from simpler benzodioxole derivatives.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)benzo[d][2]benzazepine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO4/c23-20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)21(24)22(20)13-9-10-18-19(11-13)26-12-25-18/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKYLAHENHHWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C4=CC=CC=C4C5=CC=CC=C5C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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